molecular formula C22H27N3O4 B2683173 1-(2,3-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea CAS No. 1203057-89-9

1-(2,3-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea

Cat. No. B2683173
M. Wt: 397.475
InChI Key: ZYSFIYZLMWKVFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is known for its unique properties, which make it suitable for use in scientific research.

Scientific Research Applications

Synthesis and Chemical Properties

  • Fluorescent Labeling : Compounds with structural similarities to the given chemical have been synthesized for the purpose of attaching to nucleosides and then used to synthesize labeled oligonucleotides, demonstrating appreciable fluorescence. This indicates potential applications in biochemical assays and research where fluorescent tagging is valuable for visualization and analysis (S. Singh & Ramendra K. Singh, 2006).

  • Intermediate for Heterocyclic Compounds : Research into quino[1,2‐c]quinazolines utilized similar intermediates for synthesizing a wide variety of compounds, demonstrating the flexibility of such structures in creating diverse heterocyclic chemicals. This could imply potential for the target compound in synthesizing novel pharmaceuticals or research reagents (S. Phillips & R. Castle, 1980).

  • Anion Complexation : Macrocyclic bis(ureas) based on similar structural frameworks have been shown to act as complexing agents towards a series of anions. This suggests possible applications in the development of sensors or in chemical separation processes (Claudia Kretschmer, G. Dittmann, & J. Beck, 2014).

  • Antiprostate Cancer Agents : Tetrahydroisoquinoline derivatives containing embedded urea functions have been identified as selective antagonists of the TRPM8 channel receptor, showing potential as antiprostate cancer agents. This highlights the potential therapeutic applications of compounds with similar structural features (L. De Petrocellis et al., 2016).

properties

IUPAC Name

1-(2,3-dimethoxyphenyl)-3-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-14(2)21(26)25-12-6-7-15-13-16(10-11-18(15)25)23-22(27)24-17-8-5-9-19(28-3)20(17)29-4/h5,8-11,13-14H,6-7,12H2,1-4H3,(H2,23,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSFIYZLMWKVFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)NC3=C(C(=CC=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Dimethoxyphenyl)-3-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)urea

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